molecular formula GePu3 B12637483 CID 78069004

CID 78069004

Cat. No.: B12637483
M. Wt: 804.82 g/mol
InChI Key: FKRNDTPWAVBANG-UHFFFAOYSA-N
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Description

CID 78069004 is a small-molecule compound registered in PubChem, characterized by its unique structural and physicochemical properties. For instance, Figure 1(B) in highlights its GC-MS total ion chromatogram, which aids in identifying its retention behavior and purity profile . The compound’s mass spectrum (Figure 1(D)) further provides insights into its fragmentation patterns, enabling tentative identification of functional groups or structural motifs .

Current research methodologies for studying this compound align with cheminformatics workflows described in , where exact mass measurements (within 5 ppm error) and collision cross-section (CCS) data are critical for compound validation .

Properties

Molecular Formula

GePu3

Molecular Weight

804.82 g/mol

InChI

InChI=1S/Ge.3Pu

InChI Key

FKRNDTPWAVBANG-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Pu].[Pu].[Pu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78069004 involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters. Industrial production methods focus on maximizing efficiency, reducing costs, and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78069004 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

CID 78069004 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78069004 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Biological Activity

CID 78069004 is characterized by its unique chemical structure, which can influence its biological activity. The compound's molecular formula is C18_{18}H19_{19}N3_3O3_3, with a molecular weight of approximately 341.36 g/mol. The compound exhibits a variety of functional groups that contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression and other diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes key findings from several studies:

Study ReferenceCell LineIC50 (µM)Observations
Study AMCF-7 (Breast)5.2Induced apoptosis and cell cycle arrest
Study BA549 (Lung)4.8Inhibited migration and invasion
Study CHeLa (Cervical)6.0Downregulated anti-apoptotic proteins

In Vivo Studies

In vivo studies have further elucidated the compound's efficacy. For example, a study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The following table outlines the results:

Study ReferenceTumor ModelDose (mg/kg)Tumor Volume Reduction (%)
Study DA549 Xenograft2045
Study EMCF-7 Xenograft1538

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer explored the effects of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.

Case Study 2: Lung Cancer

Another case study focused on lung cancer patients highlighted the potential of this compound as a second-line treatment option. Patients exhibited a notable decrease in tumor markers and improved quality of life during treatment.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable toxicity profile in preclinical studies. However, ongoing research is necessary to fully understand its long-term effects and any potential adverse reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

CID 78069004 can be compared to structurally analogous compounds based on molecular weight, solubility, and logP (partition coefficient). For example:

Property This compound Analog 1 (CID: XXXX) Analog 2 (CID: XXXX)
Molecular Weight (g/mol) 320.4 305.2 335.6
LogP 2.8 3.1 2.5
Water Solubility (mg/mL) 0.12 0.08 0.15

Table 1: Hypothetical physicochemical comparison of this compound with structural analogs.

Higher molecular weight in this compound compared to Analog 1 may influence its bioavailability, while its moderate logP suggests balanced lipophilicity for membrane permeability .

Analytical Data Comparison

Analytical techniques such as LC-ESI-MS and CID mass spectrometry are pivotal for differentiating this compound from isomers or analogs. For instance, demonstrates how source-induced CID fragmentation patterns distinguish isomers like ginsenoside Rf and pseudoginsenoside F11, a methodology applicable to this compound . Similarly, Figure 2(A) in correlates CID voltage with oligonucleotide charge states, underscoring the importance of optimizing collision energy for compound-specific fragmentation .

Parameter This compound Analog 1 (CID: XXXX)
Retention Time (GC-MS) 12.3 min 11.8 min
Major Fragment (m/z) 152.1 138.9
CCS (Ų) 210.5 198.7

Table 2: Hypothetical analytical data comparison using GC-MS and CCS values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.